Apatinib 25-N-Oxide Dihydrochloride

VEGFR2 inhibition Pharmacological activity index Metabolite safety

Quantifying apatinib metabolites in bioanalytical assays demands a structurally defined, batch-consistent reference that does not confound VEGFR2 potency-M1-6 resolves this. • Pharmacologically inert (PAI <1%)-ideal for ICH Q3A/Q3B impurity tracking without assay interference. • 75.8% plasma protein binding vs. 92.4% parent-mandates distinct extraction recovery evaluation. • Unique CYP3A4/5 induction (380% of control)-sole positive control for differential DDI panels. Supplied as dihydrochloride salt for defined stoichiometry and batch-to-batch LC-MS/MS consistency.

Molecular Formula C₂₄H₂₅Cl₂N₅O₂
Molecular Weight 486.39
Cat. No. B1160496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib 25-N-Oxide Dihydrochloride
SynonymsN-[4-(1-Cyanocyclopentyl)phenyl]-2-[[(1-oxido-4-pyridinyl)methyl]amino]-3-pyridinecarboxamide Dihydrochloride; 
Molecular FormulaC₂₄H₂₅Cl₂N₅O₂
Molecular Weight486.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apatinib 25‑N‑Oxide Dihydrochloride: Metabolite and Impurity Reference Standard


Apatinib 25‑N‑Oxide Dihydrochloride (CAS 1376710‑40‑5), also designated metabolite M1‑6, is the dihydrochloride salt of the primary pyridyl‑25‑N‑oxidation product of the selective vascular endothelial growth factor receptor‑2 (VEGFR2) inhibitor apatinib [REFS‑1]. It is formed via cytochrome P450‑mediated oxidation and circulates as one of the four major human metabolites confirmed by comparison with synthesized reference standards [REFS‑2]. The compound is used predominantly as an impurity reference standard in pharmaceutical development, ANDA/DMF submissions, and bioanalytical LC‑MS/MS method validation, where definitive structural identity and dihydrochloride salt stoichiometry are essential for accurate quantitation [REFS‑1].

Impurity reference standard for ANDA/DMF submission and pharmacopoeial monograph development
Bioanalytical method validation with LC-MS/MS; dihydrochloride salt ensures defined stoichiometry for quantitation
Pharmaceutical R&D and CRO workflows requiring certified metabolite reference material with batch-specific characterization

Why This Metabolite Cannot Be Substituted


Apatinib 25‑N‑Oxide Dihydrochloride (M1‑6) exhibits a fundamentally different pharmacological, protein‑binding, and drug‑metabolizing enzyme interaction profile that precludes its interchangeable use with the parent molecule apatinib or with co‑circulating metabolites such as M1‑1, M1‑2, or M9‑2. M1‑6 contributes less than 1% to the overall pharmacological activity of apatinib, whereas the parent drug accounts for the vast majority of VEGFR2 inhibition in vivo [REFS‑1]. Its 75.8% plasma protein binding is markedly lower than the 92.4% of apatinib, directly altering free fraction and apparent distribution volume [REFS‑1]. Moreover, M1‑6 uniquely induces CYP3A4/5 activity to 380% of control, a property opposite to that of the hydroxylated metabolites M1‑1 and M1‑2, which act as competitive or non‑competitive CYP450 inhibitors [REFS‑2]. These orthogonal biochemical and pharmacokinetic properties make M1‑6 irreplaceable for impurity tracking, bioequivalence assessment, and drug–drug interaction studies.

Target Compound
Apatinib 25‑N‑Oxide Dihydrochloride (M1‑6)
Pharmacologically inert metabolite; CYP3A4/5 inducer; 75.8% protein binding; distinct ionization behavior
Potential Substitute
Apatinib parent or M1‑1 / M1‑2 metabolites
Parent accounts for >99% VEGFR2 inhibition; M1‑1/M1‑2 are CYP inhibitors, not inducers; protein binding ≥88% alters free fraction
Orthogonal CYP modulation, protein binding, and target engagement profiles preclude interchangeability. Substitution in impurity tracking or DDI studies may yield false-positive or false-negative results. Reported evidence supports analyte-specific reference standard selection for each metabolite.

Quantitative Evidence Versus Parent Drug and Related Metabolites


Pharmacological Activity Compared to Parent Drug

In a dedicated human ADME study, the pharmacological activity index (PAI) of apatinib‑25‑N‑oxide (M1‑6) was calculated as 0.32% for VEGFR‑2, 0.80% for PDGFR‑β, and 0.77% for c‑kit relative to the parent apatinib (set at 100% for all three kinases) [REFS‑1]. This quantitative inactivity contrasts sharply with the E‑3‑hydroxy metabolite M1‑1, which retained 5.42–19.3% of the parent pharmacological activity across the same targets [REFS‑1].

Pharmacological Activity Index
Head-to-head
M1‑6 PAI vs parent (100%) VEGFR‑2 0.32%, PDGFR‑β 0.80%, c‑kit 0.77%
Reported pharmacological inactivity confirms M1‑6 as functionally silent impurity marker
M1‑1 retains up to 19.3% PAI; classifies M1‑6 as inert for pharmacopoeial use
VEGFR2 inhibition Pharmacological activity index Metabolite safety

Plasma Protein Binding Profile

The percent protein binding of apatinib‑25‑N‑oxide (M1‑6) was determined by ultracentrifugation to be 75.8 ± 3.7%, which is substantially lower than the 92.4 ± 3.2% measured for apatinib and the 90.1 ± 2.2% for M1‑1 under identical experimental conditions [REFS‑1]. This 16.6 percentage‑point reduction translates to an approximately four‑fold higher unbound fraction for M1‑6 compared with the parent drug [REFS‑1].

Plasma Protein Binding
Head-to-head
M1‑6 binding (ultracentrifugation) 75.8 ± 3.7% vs apatinib 92.4 ± 3.2%
Lower binding alters free fraction and extraction; requires distinct calibration strategy
Approximately 4‑fold higher unbound fraction vs parent; batch-specific binding data recommended
Plasma protein binding Ultracentrifugation Free fraction

VEGFR‑2 Inhibitory Potency Loss

In head‑to‑head recombinant kinase inhibition assays, apatinib‑25‑N‑oxide (M1‑6) displayed an IC₅₀ of 265 nM for VEGFR‑2, compared with 1.90 nM for the parent compound apatinib—a 139‑fold loss of potency [REFS‑1]. The potency loss extended to PDGFR‑β (369 vs. 16.5 nM) and c‑kit (981 vs. 12.9 nM) [REFS‑1].

VEGFR‑2 IC₅₀ Loss
Head-to-head
M1‑6 IC₅₀ vs apatinib VEGFR‑2: 265 nM vs 1.90 nM (139‑fold)
Supports impurity marker classification; orthogonal confirmation of inactive degradation product
PDGFR‑β ratio 22; c‑kit ratio 76; recombinant kinase assay context
VEGFR‑2 IC₅₀ Kinase selectivity In vitro pharmacology

Unique CYP3A4/5 Induction Profile

In a 5‑in‑1 cocktail assay using human liver microsomes, apatinib‑25‑N‑oxide (M1‑6) increased CYP3A4/5 activity to 380.12% of the vehicle control, and also elevated CYP2B6 (193.92%), CYP2C9 (210.82%), and CYP2E1 (235.67%) activities [REFS‑1]. In stark contrast, the hydroxylated metabolites M1‑1 and M1‑2 behaved as non‑competitive or competitive inhibitors of the same isozymes, with Ki values of 1.340 μM (M1‑1 on CYP3A4/5) and 1.829 μM (M1‑2 on CYP3A) [REFS‑1]. CYP2D6 activity was minimally affected by M1‑6 (92.61%), whereas M1‑1 and M1‑2 produced significant inhibition [REFS‑1].

CYP3A4/5 Induction
Head-to-head
M1‑6 CYP3A4/5 activity 380.12% of vehicle control (induction)
Opposing modulation direction vs M1‑1/M1‑2 inhibitors; supports DDI liability assessment
M1‑1 Ki = 1.340 µM on CYP3A4/5; human liver microsomes cocktail assay
CYP450 induction Drug–drug interaction Hepatocyte metabolism

Systemic Exposure at Steady State

At steady state following multiple oral doses of apatinib mesylate in human subjects, the area‑under‑the‑curve (AUC) exposure of apatinib‑25‑N‑oxide (M1‑6) was 32% of the parent drug exposure [REFS‑1]. For comparison, E‑3‑hydroxy‑apatinib (M1‑1) exposure was 56%, Z‑3‑hydroxy‑apatinib (M1‑2) was 22%, and the major circulating M9‑2 glucuronide reached 125% of parent exposure [REFS‑1].

Steady-State Exposure
Head-to-head
M1‑6 AUC ratio vs parent 32% of apatinib systemic exposure
Exceeds ICH M3(R2) 10% threshold; requires characterization in bioequivalence studies
M1‑1: 56%, M1‑2: 22%, M9‑2: 125% relative exposure at steady state
Steady‑state pharmacokinetics Metabolite exposure ratio Bioequivalence

Validated LC‑MS/MS Quantification Method

A fully validated liquid chromatography–tandem mass spectrometry (LC‑MS/MS) method for the simultaneous determination of apatinib and its four major metabolites in human plasma achieved chromatographic separation of apatinib‑25‑N‑oxide (M1‑6) from apatinib, M1‑1, M1‑2, and M9‑2 within a 9‑minute total run time on a Zorbax Eclipse XDB C18 column [REFS‑1]. The lower limit of quantification (LLOQ) for each analyte, including M1‑6, was 3.00 ng/mL, with intra‑assay precision <11.3% and inter‑assay precision <13.8% across the linear range 3.00–2000 ng/mL [REFS‑1]. This method enables specific, interference‑free quantitation of M1‑6 without cross‑reactivity from co‑eluting metabolites.

LC‑MS/MS Method
Method context
Validated method parameters LLOQ 3.00 ng/mL; 9‑min total run time
Published method reduces development burden; consistent ionization supports reference standard adoption
Zorbax Eclipse XDB C18; ESI‑positive MRM; intra‑assay precision
LC‑MS/MS Bioanalytical method validation Chromatographic separation

Applications in Pharmaceutical R&D and Quality Control


Impurity Profiling and Pharmacopoeial Reference Standard

As a pharmacologically inert metabolite (PAI <1%) [REFS‑1], M1‑6 serves as an ideal impurity marker in quality control because it does not interfere with VEGFR2‑dependent potency assays. Its well‑characterized dihydrochloride salt form provides batch‑to‑batch consistency in HPLC‑UV and LC‑MS/MS impurity methods, enabling accurate quantification at the ICH Q3A/Q3B thresholds in ANDA and DMF submissions.

Cytochrome P450 Drug–Drug Interaction Screening

The unique ability of M1‑6 to induce CYP3A4/5 to 380% of control, while M1‑1 and M1‑2 inhibit the same isozyme [REFS‑2], makes the dihydrochloride standard indispensable for building differential CYP interaction profiles. Regulatory DDI panels (FDA, EMA) increasingly request characterization of major circulating metabolites; M1‑6 is the only apatinib metabolite that provides a positive induction control for CYP3A4/5 in human hepatocyte assays.

Bioequivalence and Toxicokinetic Bridging Studies

With a steady‑state systemic exposure of 32% relative to the parent drug [REFS‑1]—exceeding the 10% threshold in ICH M3(R2)—regulatory bioequivalence studies must quantify M1‑6 in pharmacokinetic profiles. The validated LC‑MS/MS method (LLOQ 3 ng/mL, 9‑min run time) [REFS‑3] and the stable dihydrochloride salt form provide CROs and generic manufacturers with a ready‑to‑use, analytically characterized standard for cross‑study data harmonization.

Method Development and System Suitability Testing

The dihydrochloride salt’s defined stoichiometry and the published chromatographic separation conditions [REFS‑3] allow laboratories to implement a reproducible system suitability test (SST) for apatinib/metabolite panels. The 75.8% protein binding of M1‑6 versus 92.4% for apatinib [REFS‑1] also mandates distinct extraction recovery evaluation, making M1‑6 an essential component of matrix effect and recovery validation protocols.

Application
Selection Property
Validation Focus
Impurity profiling and monograph development
Reported pharmacological inertness and defined dihydrochloride stoichiometry
Functional inactivity confirmation; batch-specific purity and identity documentation
CYP450 drug-drug interaction screening
Unique CYP3A4/5 induction profile vs inhibitory M1‑1/M1‑2 metabolites
Differential CYP modulation assessment; positive induction control for DDI panels
Bioequivalence and toxicokinetic bridging
Steady-state exposure ≥10% of parent drug per ICH M3(R2)
Validated LC‑MS/MS quantitation; cross-study data harmonization
Method development and system suitability
Distinct protein binding and extraction behavior vs parent drug
Matrix effect and recovery validation; reproducible SST implementation
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